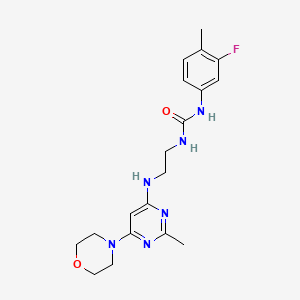

1-(3-氟-4-甲基苯基)-3-(2-((2-甲基-6-吗啉嘧啶-4-基)氨基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

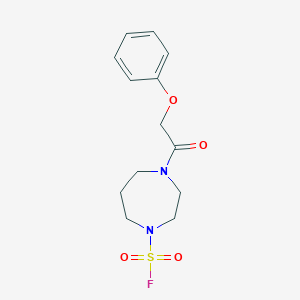

The compound "1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea" is a novel molecule that can be inferred to have potential biological activity based on the structure-activity relationship (SAR) of similar compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related urea derivatives with biological activities, such as acetylcholinesterase inhibition and anti-cancer properties through the PI3K/AKT signaling pathway.

Synthesis Analysis

The synthesis of related compounds involves the creation of urea derivatives with specific substituents that confer biological activity. For instance, the first paper describes the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were designed to optimize the spacer length between pharmacophoric moieties for antiacetylcholinesterase activity . The second paper discusses the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors with potent activity against chronic myeloid leukemia (CML) . These syntheses involve structure-based design and SAR analysis to identify potent compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for their biological activity. The papers suggest that the presence of specific groups and the length of the spacer between pharmacophoric units are crucial for interaction with the target enzymes or receptors. For example, the optimal chain length for acetylcholinesterase inhibitors corresponds to five methylene groups, which allows efficient interaction with enzyme hydrophobic binding sites . Similarly, the presence of a pyrimidinylthio moiety in the thiadiazolylurea derivatives is important for the anti-CML activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the urea linkage and the attachment of various substituents that are essential for the desired biological activity. The papers do not provide detailed reaction mechanisms, but it is clear that the synthesis requires careful selection of reactants and conditions to achieve the correct substitution pattern for high inhibitory activities or potent anti-CML activity .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the compounds, it can be deduced that these properties are influenced by the molecular structure. The flexibility of the spacer and the nature of the substituents can affect the solubility, stability, and overall reactivity of the compounds. The presence of aromatic or heteroaromatic rings, as well as substituents like trifluoromethyl groups, can also impact the lipophilicity and, consequently, the pharmacokinetic properties of the molecules .

科学研究应用

合成及抗菌活性

研究人员合成了一系列N-烷基取代脲衍生物,以评估它们的抗菌和抗真菌活性。这些衍生物,尤其是在苯环上具有吗啉部分和氟取代基的那些,已对革兰氏阳性菌和革兰氏阴性菌以及真菌显示出有效的抗菌活性。这证明了该化合物在开发新的抗菌剂中的相关性 (Zheng et al., 2010).

抗氧化活性

另一个研究重点是合成脲衍生物以评估其抗氧化活性。通过操纵核心结构和官能团,科学家们创造出具有显着抗氧化特性的化合物,表明在预防与氧化应激相关的疾病中具有潜在应用 (George et al., 2010).

神经激肽-1受体拮抗作用

神经激肽-1 (NK1) 受体拮抗剂的开发也一直是重要的研究领域。包括与所述脲衍生物相关的结构在内的这些化合物正在研究其调节神经通路和通过减轻应激诱导的过度觉醒而提供新的抑郁症和焦虑症治疗方法的潜力,而不会诱发镇静作用 (Harrison et al., 2001).

酶抑制用于癌症治疗

与指定的脲衍生物在结构上相关的化合物已被合成并评估其抑制特定酶(如乙酰胆碱酯酶和丁酰胆碱酯酶)的能力。这些抑制活性表明在酶调节有益的疾病中具有潜在应用,包括某些类型的癌症 (Li et al., 2019).

属性

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN6O2/c1-13-3-4-15(11-16(13)20)25-19(27)22-6-5-21-17-12-18(24-14(2)23-17)26-7-9-28-10-8-26/h3-4,11-12H,5-10H2,1-2H3,(H,21,23,24)(H2,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQLQYSLOJWMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)